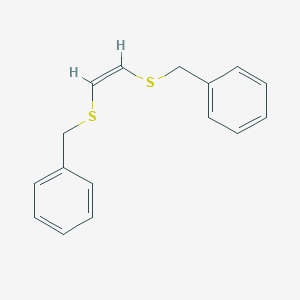

cis-1,2-Bis(benzylthio)ethylene

Descripción general

Descripción

“Cis-1,2-Bis(benzylthio)ethylene” is a chemical compound with the molecular formula C16H16S2 . It is a substance used for research purposes .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound, cis-1,2-bis(boryl)alkenes, has been synthesized from various alkynes using a transition-metal-free approach in the presence of a catalytic amount of K2CO3 under mild conditions .Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 16 hydrogen atoms, and 2 sulfur atoms . The molecular weight of the compound is 272.43 .Aplicaciones Científicas De Investigación

Kinetics and Equilibrium Studies

One study examined the kinetics and equilibrium of the cis-trans isomerization of 1,2-bis(phenylthio)ethylene, a compound related to cis-1,2-Bis(benzylthio)ethylene. The research focused on the isomerization induced by benzenethiyl radicals and the exchange of the phenylthio group (Ohno et al., 1971).

Coordination Chemistry

Another study described the preparation and coordination behavior of cis- and trans-1,2-bis(2-pyridyl)ethylene, exploring their different coordination properties in complexes with nickel(II) and zinc(II) (Bayer & Witte, 1977).

Photochemical Behavior

The photochemical behavior of cis and trans 1,2-bis(2-bromo-3-thienyl)ethene, a structurally similar compound, was studied regarding its cyclization to benzo[2,1-b:3,4-b']dithiophene. This study highlights the photochemical aspects which may be relevant to this compound (Sturaro et al., 1990).

Structural Properties

Research into Z-1,2-Bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene, another related compound, revealed its fixed cis configuration and significant pyramidarization at the olefinic carbons, providing insights into the structural dynamics of similar compounds (Sakurai et al., 1987).

Complex Formation and Binding Behavior

A study on the synthesis of a ruthenium(II) bipyridyl complex coordinated by a functionalized Schiff base ligand examined its binding behavior towards Mg2+ and Ca2+ ions, relevant for understanding the complexation and sensing capabilities of similar compounds (Dixit et al., 2009).

Chemical Reactivity

Research on the synthesis, structure, and dynamic properties of bis(cis-(benzylthio)stilbenethiolate) complexes of nickel(II), palladium(II), and platinum(II) explored the reactivity and chelation properties of these compounds, which can provide insights into the reactivity of this compound (Zhang et al., 1990).

Mecanismo De Acción

Safety and Hazards

“Cis-1,2-Bis(benzylthio)ethylene” is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) . In case of inhalation, skin contact, or eye contact, immediate medical attention is required . It is recommended to use personal protective equipment as required .

Direcciones Futuras

Propiedades

IUPAC Name |

[(Z)-2-benzylsulfanylethenyl]sulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVCNFNSLCXUMM-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC=CSCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS/C=C\SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16906-37-9 | |

| Record name | (Z)-1,2-Bis(benzylthio)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016906379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

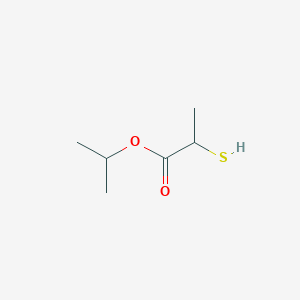

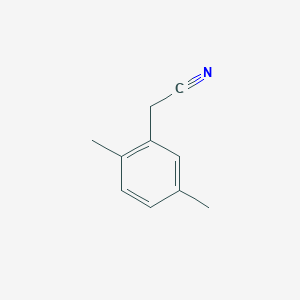

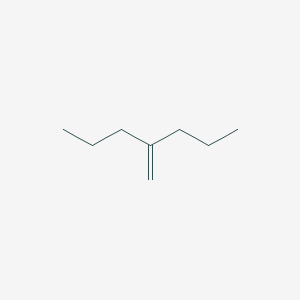

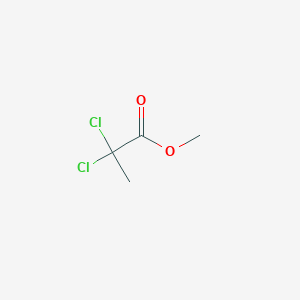

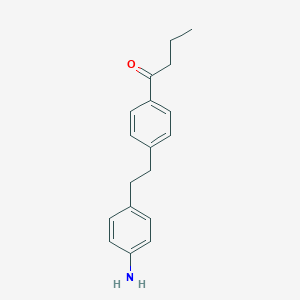

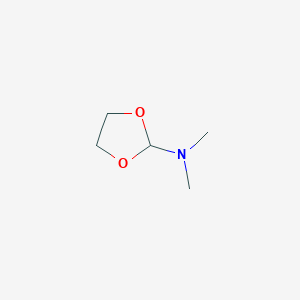

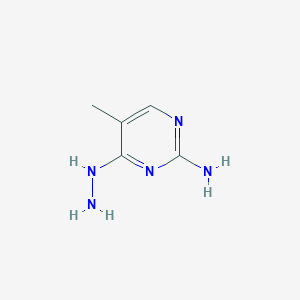

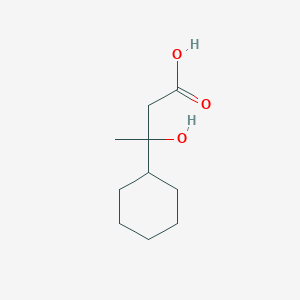

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)

![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)